

# acoziborole elimination half-life versus existing treatments

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## Compound Focus: Acoziborole

CAS No.: 1266084-51-8

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## Comparative Pharmacokinetic Profiles

The table below summarizes the available half-life data for **acoziborole** and other HAT treatments.

Treatment	Dosing Regimen	Reported Elimination Half-Life ( $t_{1/2}$ )
<b>Acoziborole</b> [1] [2]	Single oral dose	> <b>400 hours</b> (approximately 17 days)
<b>Fexinidazole</b> [1] [3]	10-day oral treatment	Information not available in search results
<b>NECT (Nifurtimox-Eflornithine)</b> [1]	IV & oral, 7-10 days	Information not available in search results
<b>Pentamidine</b> [4]	IM injections, 7-10 days	Information not available in search results

As shown, a defining characteristic of **acoziborole** is its exceptionally long half-life, which was a key finding from its early clinical development [1]. This property allows for a single oral dose to maintain therapeutic drug levels for an extended period, a significant advantage over multi-day regimens of other treatments.

## Experimental Data and Clinical Evidence

The half-life data for **acoziborole** and the understanding of its efficacy come from structured clinical trials.

### Phase I First-in-Human Study

- **Objective:** To determine the safety, tolerability, and pharmacokinetics of single ascending oral doses of **acoziborole** in healthy volunteers [1].
- **Methodology:** A randomised, double-blind, placebo-controlled study. Participants received single doses ranging from 20 mg to 1200 mg. Blood samples for plasma pharmacokinetic analysis were collected over a follow-up period of up to 6 months or until plasma concentration fell below the quantification limit [1].
- **Key Findings:** The drug was well tolerated and exhibited a long absorption phase, reaching peak plasma concentrations between 24 and 72 hours. The slow decrease in plasma levels thereafter revealed a terminal half-life exceeding 400 hours. This prolonged exposure supported its development as a single-dose treatment [1].

### Phase II/III Efficacy and Safety Trial

- **Objective:** To assess the efficacy and safety of a single 960 mg oral dose of **acoziborole** in adult and adolescent patients with confirmed *T. b. gambiense* infection [4].
- **Methodology:** A prospective, open-label, single-arm trial conducted across ten hospitals in the Democratic Republic of the Congo and Guinea. The primary efficacy endpoint was treatment success rate at 18 months in patients with late-stage HAT [4].
- **Key Findings:** The study demonstrated high efficacy, with a success rate of **95%** in the late-stage patient population. The treatment also showed a favourable safety profile, with no significant drug-related safety signals identified [4] [3].

## Mechanism and Workflow Visualization

The diagram below illustrates the key stages from **acoziborole** administration through to its therapeutic action and monitoring.



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**Acoziborole's** long half-life enables sustained drug exposure that is critical for eradicating the parasite in both the blood and cerebrospinal fluid, effectively treating both stages of the disease with one dose [1] [3].

## Summary for Researchers

**Acoziborole** represents a potential breakthrough in HAT therapy. Its pharmacokinetic profile, defined by a **half-life of over 400 hours**, is the foundation for its single-dose regimen. This stands in sharp contrast to the multi-day, often parenteral, regimens of previous treatments. Clinical evidence confirms that this profile translates into high efficacy for both disease stages and a favorable safety profile, positioning it as a promising tool for achieving the WHO goal of interrupting HAT transmission by 2030 [4] [3].

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## References

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